2-Azaspiro[3.3]heptane-2-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[3.3]heptane-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJQASMNNUSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azaspiro 3.3 Heptane 2 Carbonyl Chloride and Its Precursors
Strategic Approaches to the 2-Azaspiro[3.3]heptane Parent Scaffold
The unique three-dimensional structure of the 2-azaspiro[3.3]heptane scaffold has driven the development of several strategic synthetic approaches. These methods can be broadly categorized into those that construct the spirocyclic system through cycloaddition reactions, those that form the rings via sequential closure, and those that utilize olefination reactions to generate key intermediates.
Cycloaddition Reactions in Spirocyclic Construction
Cycloaddition reactions offer a powerful and convergent means to access the 2-azaspiro[3.3]heptane core. These methods often allow for the rapid assembly of the bicyclic system with good control over stereochemistry.
The thermal [2+2] cycloaddition of an endocyclic alkene, such as methylenecyclobutane (B73084), with an isocyanate represents a direct route to the β-lactam core of the 2-azaspiro[3.3]heptane system. researchgate.net This type of reaction is a classic example of a pericyclic reaction, though often considered formally forbidden under thermal conditions by the Woodward-Hoffmann rules for simple alkenes. However, the use of activated partners like ketenes and isocyanates provides a viable pathway. youtube.com The reaction proceeds through a concerted mechanism where the π systems of the alkene and the isocyanate interact to form a four-membered ring. youtube.com The key step involves the formation of two new sigma bonds, leading to the spirocyclic β-lactam product. This intermediate can then be further elaborated to the desired 2-azaspiro[3.3]heptane scaffold. The reaction of in situ-generated keteniminium salts with vinyl boronates has also been shown to proceed via a thermal [2+2] cycloaddition to yield cyclobutane (B1203170) derivatives. nih.govrsc.org
A representative reaction is the cycloaddition of methylenecyclobutane with chlorosulfonyl isocyanate, which would yield a spirocyclic β-lactam. This lactam can subsequently be reduced to afford the 1-azaspiro[3.3]heptane skeleton. researchgate.net
Table 1: Examples of Thermal [2+2] Cycloaddition for Spirocycle Synthesis
| Alkene Reactant | Isocyanate/Ketene (B1206846) Reactant | Product Type | Reference |
|---|---|---|---|
| Endocyclic Alkenes | Graf's Isocyanate (ClO2S-NCO) | Spirocyclic β-Lactams | researchgate.net |
An alternative to thermal methods, visible light-mediated energy transfer catalysis has emerged as a mild and efficient strategy for [2+2] cycloadditions. researchgate.netnih.govacs.orgfigshare.comprinceton.edu This approach utilizes a photosensitizer, typically an iridium(III) complex, which absorbs visible light and transfers its energy to one of the reactants, promoting it to an excited triplet state. researchgate.netnih.govacs.orgfigshare.com This excited species can then undergo a stepwise cycloaddition with the second reactant.
This methodology has been successfully applied to the intermolecular cross-selective [2+2] photocycloaddition of exocyclic arylidene azetidines with electron-deficient alkenes to furnish 2-azaspiro[3.3]heptane motifs. researchgate.netnih.govacs.orgfigshare.com The reaction proceeds under mild conditions, often at room temperature, and demonstrates good functional group tolerance. Mechanistic studies suggest that the reaction proceeds through a sensitized energy transfer pathway. researchgate.netnih.govacs.orgfigshare.com
Table 2: Key Features of Visible Light-Mediated [2+2] Cycloaddition
| Feature | Description |
|---|---|
| Catalyst | Typically an Iridium(III) photosensitizer |
| Light Source | Blue light-emitting diodes (LEDs) |
| Reaction Conditions | Mild, often room temperature |
| Mechanism | Sensitized energy transfer pathway |
| Products | Polysubstituted 2-azaspiro[3.3]heptanes |
The Staudinger ketene-imine cycloaddition is a well-established and versatile method for the synthesis of β-lactams (azetidinones), which are key precursors to the 2-azaspiro[3.3]heptane scaffold. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.netwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene with an imine. wikipedia.org
The mechanism of the Staudinger reaction is generally considered to be a two-step process. The first step involves the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. rsc.orgorganic-chemistry.orgwikipedia.org This is followed by a conrotatory electrocyclic ring closure of the zwitterion to afford the four-membered β-lactam ring. rsc.orgresearchgate.net The stereochemical outcome of the reaction can be influenced by factors such as the substituents on the ketene and imine, the solvent, and the order of reagent addition. rsc.org This method has been successfully employed in the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones. rsc.org
Table 3: Mechanistic Steps of the Staudinger Reaction
| Step | Description |
|---|---|
| 1 | Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. |
| 2 | Formation of a zwitterionic intermediate. |
| 3 | Conrotatory electrocyclic ring closure to form the β-lactam. |
Ring Closure Strategies from Bis-Electrophiles and Bis-Nucleophiles
The construction of the 2-azaspiro[3.3]heptane scaffold can also be achieved through sequential ring closure strategies. A notable approach involves the reaction of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. researchgate.netnih.gov This method allows for the stepwise formation of the two four-membered rings of the spirocyclic system.
For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been accomplished by constructing both four-membered rings through the subsequent ring closure of the corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. researchgate.netnih.gov This strategy provides a flexible entry to various substituted 2-azaspiro[3.3]heptane derivatives. A practical route to 2,6-diazaspiro[3.3]heptanes has also been described involving the cyclization of an amine formed from the reductive amination of a readily available aldehyde. thieme-connect.de
Wittig Olefination and Subsequent Cyclization Approaches
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnumberanalytics.com While not a direct method for forming the spirocyclic core, it is instrumental in preparing key precursors, such as methylenecyclobutane, which can then undergo cycloaddition reactions as described in section 2.1.1.1.
The synthesis of methylenecyclobutane, a crucial starting material for the thermal [2+2] cycloaddition with isocyanates, can be readily achieved via the Wittig reaction of cyclobutanone (B123998) with methylenetriphenylphosphorane. This olefination step provides the necessary exocyclic double bond for the subsequent cycloaddition.
Furthermore, cascade reactions involving an initial Wittig olefination followed by a cyclization step can provide access to complex heterocyclic systems. While a direct application to 2-azaspiro[3.3]heptane is not prominently featured in the literature, the principle of using the Wittig reaction to install a reactive handle for subsequent ring formation is a viable synthetic strategy. For example, the reaction of 2-hydroxycyclobutanone with stabilized Wittig reagents has been shown to lead to cyclobutane-fused heterocyclic systems. unica.it
Asymmetric Synthesis of Enantiopure 2-Azaspiro[3.3]heptane Building Blocks
The generation of enantiomerically pure 2-azaspiro[3.3]heptane derivatives is critical for their application in drug discovery, where stereochemistry dictates biological activity. A prominent strategy for achieving this involves a highly diastereoselective, three-step procedure that yields 1-substituted 2-azaspiro[3.3]heptanes with excellent stereocontrol. This methodology begins with the addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines, also known as Davis–Ellman's imines.
The key steps in this asymmetric synthesis are:
Diastereoselective Addition : The process is initiated by the highly diastereoselective addition of the ethyl cyclobutanecarboxylate anion to a chiral N-tert-butanesulfinyl aldimine. This reaction proceeds efficiently with high diastereomeric ratios (dr), often up to 98:2.
Ester Group Reduction : The resulting ester intermediate is then reduced.
Intramolecular Cyclization : Finally, an intramolecular nucleophilic substitution of the tosylate derived from the primary alcohol leads to the formation of the desired enantiopure 1-substituted 2-azaspiro[3.3]heptane.
This efficient procedure has been demonstrated to produce the target compounds in high yields, reaching up to 90%.
Table 1: Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes This table summarizes the results from a highly diastereoselective three-step synthesis.
| Starting Aldimine | Substituent (R) | Diastereomeric Ratio (dr) | Overall Yield |
|---|---|---|---|
| (RS)-N-Benzylidene-2-methylpropane-2-sulfinamide | Phenyl | 98:2 | 90% |
| (RS)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | 4-Methoxyphenyl | 97:3 | 88% |
| (RS)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | 4-Chlorophenyl | 98:2 | 95% |
| (RS)-N-(naphthalen-2-ylmethylene)-2-methylpropane-2-sulfinamide | 2-Naphthyl | 96:4 | 85% |
Scalable Synthesis Protocols for Key Azaspiro[3.3]heptane Intermediates
The transition from laboratory-scale synthesis to large-scale production is essential for the practical application of 2-azaspiro[3.3]heptane intermediates in pharmaceutical development. Several scalable protocols have been developed for key precursors.
One notable example is the multigram-scale synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid. univ.kiev.ua These approaches are designed to be facile and scalable, enabling the production of significant quantities of these building blocks. univ.kiev.ua For instance, the reduction of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate can be performed on a large scale using reagents like lithium aluminum hydride to produce intermediates in multigram quantities. univ.kiev.ua
Furthermore, efficient and scalable two-step synthetic routes have been established for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable bifunctional intermediate. researchgate.net Another practical route has been developed for 2,6-diazaspiro[3.3]heptanes, which involves a reductive amination followed by a high-yielding cyclization that is amenable to both library synthesis and large-scale production. thieme-connect.de These methods underscore the successful efforts to make complex spirocyclic structures more accessible for broader applications.
Table 2: Comparison of Scalable Synthesis Protocols for Azaspiro[3.3]heptane Intermediates This table highlights different scalable methods for producing key azaspiro[3.3]heptane precursors.
| Target Intermediate | Key Reaction | Scale | Reported Yield |
|---|---|---|---|
| Functionalized 2-Azaspiro[3.3]heptane-1-carboxylic Acids | Reduction of dicarboxylate precursor | Multigram | Good |
| tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | [2+2] Cycloaddition of ketenes | Scalable | Efficient |
| Functionalized 2,6-Diazaspiro[3.3]heptanes | Reductive Amination & Intramolecular Cyclization | Amenable to scale-up | High-yielding |
| 6-Amino-2-thiaspiro[3.3]heptane hydrochloride | Multi-step sequence from 2,2-bis(bromomethyl)-1,3-propanediol | Gram-scale | 31% overall (9 steps) |
Direct Synthesis and Derivatization Strategies for 2-Azaspiro[3.3]heptane-2-carbonyl Chloride
Introduction of the Carbonyl Chloride Moiety onto the 2-Azaspiro[3.3]heptane Nitrogen
The synthesis of this compound involves the conversion of the secondary amine of the 2-azaspiro[3.3]heptane precursor into a carbamoyl (B1232498) chloride. This transformation is a crucial step for subsequent derivatization, allowing the introduction of various functionalities through reaction with nucleophiles like alcohols or amines. The standard and most direct method for this conversion is the reaction of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. wikipedia.org
The general reaction proceeds as follows: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org
In this reaction, two equivalents of the secondary amine are required: one reacts with phosgene to form the carbamoyl chloride, while the second acts as a base to neutralize the hydrogen chloride byproduct, forming an amine hydrochloride salt. wikipedia.orggoogle.com The reaction is typically performed by introducing phosgene into a solution of the amine in an inert solvent. google.comgoogle.com
Due to the high toxicity of phosgene gas, safer solid phosgene equivalents such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed. nih.gov Triphosgene can generate phosgene in situ and is used for various phosgenation reactions, including the formation of carbamoyl chlorides. researchgate.net When treating N-alkyl azetidines with triphosgene, the steric bulk on the N-alkyl group can be a critical factor in determining the reaction's selectivity, which is a relevant consideration for the strained 2-azaspiro[3.3]heptane system. nih.gov
Alternative, phosgene-free methods have also been developed. One such approach involves the conversion of a pre-formed carbamate (B1207046) anion (generated from the secondary amine and carbon dioxide) to the corresponding carbamoyl chloride using an electrophilic agent like thionyl chloride (SOCl₂). lookchem.com
Table 3: Reagents for the Synthesis of Carbamoyl Chlorides from Secondary Amines This table compares common reagents used to convert secondary amines, such as 2-azaspiro[3.3]heptane, into their corresponding carbamoyl chlorides.
| Reagent | General Reaction Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Phosgene (COCl₂) | Gassing a solution of the amine in an inert solvent. google.comgoogle.com | Direct, well-established method. wikipedia.org | Highly toxic and corrosive gas. americanchemistry.com |
| Triphosgene (BTC) | Reaction with amine in a suitable solvent, often with a base. nih.gov | Safer, solid phosgene equivalent; easier to handle. nih.govresearchgate.net | Still generates toxic phosgene in situ; requires careful handling. utoronto.ca |
| Carbon Dioxide (CO₂) / Thionyl Chloride (SOCl₂) | Formation of a carbamate anion with CO₂ and a base, followed by reaction with SOCl₂. lookchem.com | Avoids the direct use of phosgene or its precursors. lookchem.com | Multi-step, one-pot procedure requiring careful control of conditions. lookchem.com |
Reactivity Profiles and Transformational Chemistry of 2 Azaspiro 3.3 Heptane 2 Carbonyl Chloride
Nucleophilic Acylation Reactions and Derivative Formation
The primary mode of reactivity for 2-Azaspiro[3.3]heptane-2-carbonyl chloride is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms, making it susceptible to attack by a wide range of nucleophiles. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group. masterorganicchemistry.com
The reaction of this compound with primary or secondary amines is expected to readily form the corresponding N-substituted 2-azaspiro[3.3]heptane-2-carboxamides. researchgate.net Similarly, reaction with alcohols in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) would yield carbamates. libretexts.org These reactions are typically fast and exothermic. The 2-azaspiro[3.3]heptane moiety is a recognized bioisostere for piperidine (B6355638), and its incorporation into molecules can enhance metabolic stability. univ.kiev.uaresearchgate.net
While specific examples for this compound are not detailed in the searched literature, the following table illustrates the expected products from its reaction with representative amines and alcohols based on general acyl chloride reactivity.
| Nucleophile | Product Class | Expected Product Structure |
| Primary Amine (R-NH₂) | N-Substituted Amide | 2-(Alkyl/Arylcarbamoyl)-2-azaspiro[3.3]heptane |
| Secondary Amine (R₂NH) | N,N-Disubstituted Amide | 2-(Dialkyl/Arylalkylcarbamoyl)-2-azaspiro[3.3]heptane |
| Alcohol (R-OH) | Carbamate (B1207046) | Alkyl/Aryl (2-azaspiro[3.3]heptan-2-yl)carboxylate |
Note: The data in this table is illustrative and based on the general reactivity of acyl chlorides, as specific experimental data for this compound was not found in the searched literature.
Beyond simple amines and alcohols, this compound is expected to react with a variety of other nucleophiles. Thiols, being excellent nucleophiles, would react to form thiocarbamates. researchgate.net The reaction conditions would likely be similar to those used for alcohols, often employing a base to trap the liberated HCl. Other potential nucleophiles include carboxylates (to form anhydrides) and organometallic reagents, although the latter may lead to over-addition depending on the reaction conditions.
Chemoselective Transformations of the Carbonyl Chloride Group
The high reactivity of the acyl chloride group allows for its chemoselective transformation in the presence of other less reactive functional groups. For instance, reduction of the acyl chloride to an aldehyde can be challenging due to the high reactivity of the resulting aldehyde towards the reducing agent. However, the use of hindered reducing agents at low temperatures might allow for the isolation of the corresponding aldehyde. More commonly, strong reducing agents like lithium aluminum hydride would likely reduce the acyl chloride directly to the corresponding alcohol, (2-azaspiro[3.3]heptan-2-yl)methanol.
Cascade Reactions and Annulation Strategies Involving this compound
The rigid spirocyclic scaffold of 2-azaspiro[3.3]heptane makes it an interesting building block for cascade and annulation reactions, where multiple bonds are formed in a single synthetic operation. While no specific examples involving this compound have been found in the searched literature, one could envision its use in intramolecular reactions. For example, if a nucleophilic group is present elsewhere in a substituent attached to the spirocyclic core, an intramolecular cyclization could be initiated by the acyl chloride. Such strategies are valuable for the rapid construction of complex polycyclic systems. mdpi.comrsc.org
Stability and Handling Considerations for Reactive Acyl Chlorides in Academic Research
This compound, as a reactive acyl chloride, requires careful handling to ensure safety and prevent degradation. basf.com
Moisture Sensitivity: Acyl chlorides react readily with water, including atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid and generate corrosive hydrogen chloride gas. sciencemadness.org Therefore, it is crucial to store and handle the compound under anhydrous conditions, for example, in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). chemos.de
Reactivity with Nucleophiles: It will react exothermically with a wide range of nucleophiles. Contact with alcohols, amines, and strong bases should be avoided during storage.
Personal Protective Equipment (PPE): Due to its corrosive nature and the potential to release HCl gas, appropriate PPE, including safety goggles, gloves (made of a material resistant to the specific chemical), and a lab coat, must be worn. sciencemadness.org All manipulations should be carried out in a well-ventilated fume hood. sciencemadness.org
Storage: It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed to prevent moisture ingress. chemos.de
Applications of 2 Azaspiro 3.3 Heptane 2 Carbonyl Chloride As a Versatile Synthetic Intermediate
Construction of Complex Polycyclic and Spirocyclic Frameworks
2-Azaspiro[3.3]heptane-2-carbonyl chloride is a key reagent for the construction of intricate molecular frameworks that incorporate the spiro[3.3]heptane core. This spirocyclic system, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom, imparts a high degree of conformational rigidity and three-dimensionality to target molecules. The reactivity of the carbonyl chloride allows for its conjugation to other cyclic or polycyclic systems, leading to the formation of novel and complex architectures. For instance, derivatives of 2-azaspiro[3.3]heptane have been utilized in the synthesis of spirocyclic inhibitors for enzymes such as the SARS-CoV-2 3C-like protease. These inhibitors feature the azaspiro[3.3]heptane moiety linked to other cyclic structures, demonstrating the scaffold's utility in creating complex and biologically active molecules. The defined spatial orientation of substituents on the spiro[3.3]heptane core provides a predictable vector for molecular growth, which is a significant advantage in rational drug design and the construction of ordered materials.
Enabling Access to Functionally Differentiated 2-Azaspiro[3.3]heptane Derivatives
The versatility of this compound as a synthetic intermediate is particularly evident in its ability to generate a diverse range of functionally differentiated derivatives. The carbonyl chloride moiety serves as a convenient handle for introducing various functional groups and molecular fragments, thereby enabling the exploration of a broad chemical space around the 2-azaspiro[3.3]heptane core.
The rigid 2-azaspiro[3.3]heptane scaffold has been employed to create conformationally constrained non-natural amino acids. These modified amino acids are of significant interest in the design of peptidomimetics and other biologically active molecules where control over the three-dimensional structure is crucial for activity. Research has demonstrated the synthesis of analogues of naturally occurring amino acids such as ornithine and γ-aminobutyric acid (GABA) incorporating the 2-azaspiro[3.3]heptane framework. acs.orgresearchgate.netnih.gov For example, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid have been successfully synthesized. acs.orgresearchgate.netnih.gov These sterically constrained amino acids can act as selective ligands for various biological targets and are particularly valuable in the development of peptidomimetic drugs. acs.orgresearchgate.netnih.gov The synthetic routes to these compounds often involve multi-step sequences where the 2-azaspiro[3.3]heptane core is constructed and subsequently functionalized.
The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated analogues of the 2-azaspiro[3.3]heptane scaffold has been an area of active research. nih.govuniv.kiev.ua These fluorinated derivatives are considered conformationally restricted analogues of piperidine (B6355638) and are attractive candidates for drug design. nih.govuniv.kiev.ua The synthesis of these compounds often involves the preparation of a ketone precursor within the 2-azaspiro[3.3]heptane framework, followed by deoxofluorination to introduce the fluorine atom. univ.kiev.ua The rigid nature of the spirocyclic scaffold allows for precise control over the spatial arrangement of the fluorine substituents, making these analogues valuable tools for medicinal chemists. nih.gov
The 2-azaspiro[3.3]heptane moiety is increasingly recognized as a valuable bioisostere for the piperidine ring, a common motif in many pharmaceuticals. researchgate.netrsc.orgmdpi.com This has led to extensive derivatization of the 2-azaspiro[3.3]heptane core for applications in medicinal chemistry and the development of biological probes. univ.kiev.ua The rigid, non-planar structure of the 2-azaspiro[3.3]heptane scaffold offers an opportunity to "escape from flatland" in drug design, leading to compounds with improved pharmacological profiles. researchgate.net Derivatives of 2-azaspiro[3.3]heptane have been incorporated into a variety of biologically active molecules, including enzyme inhibitors and receptor ligands. lookchem.com The ability to introduce diverse functional groups via intermediates like this compound allows for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile.
High-Throughput Synthesis and Chemical Library Generation
High-throughput synthesis and the generation of diverse chemical libraries are essential for modern drug discovery. The 2-azaspiro[3.3]heptane scaffold, with its well-defined three-dimensional structure and multiple points for diversification, is an attractive core for library synthesis. The reactivity of this compound allows for its use in parallel synthesis schemes, where a common intermediate is reacted with a large set of building blocks to rapidly generate a library of related compounds. This approach has been applied to the synthesis of DNA-encoded libraries (DELs), where the 2-azaspiro[3.3]heptane core provides a rigid framework for the attachment of various chemical moieties, each encoded by a unique DNA tag. univ.kiev.ua The amenability of the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes to library synthesis further highlights the utility of this scaffold in generating large and diverse collections of molecules for biological screening.
Precursor for Advanced Materials and Ligands in Catalysis Research
Beyond its applications in the life sciences, the 2-azaspiro[3.3]heptane framework also holds promise as a precursor for advanced materials and as a component of ligands in catalysis. The rigid and well-defined structure of this spirocycle can be exploited to create ordered materials with unique properties. While the direct application of this compound in materials science is an emerging area, the use of related spirocyclic compounds as isosteres for materials science applications has been noted. univ.kiev.ua
In the field of catalysis, derivatives of the closely related 2,6-diazaspiro[3.3]heptane have been shown to be effective in palladium-catalyzed aryl amination reactions. acs.org These spirocyclic diamines serve as structural surrogates for piperazine (B1678402) and can act as ligands that modulate the activity and selectivity of the metal catalyst. acs.org The development of chiral 2-azaspiro[3.3]heptane-based ligands is also an area of interest for asymmetric catalysis, where the rigid scaffold can create a well-defined chiral environment around the metal center, leading to high enantioselectivity in chemical transformations.
Conformational Analysis and Stereochemical Implications of the 2 Azaspiro 3.3 Heptane System
Strain Effects and Rigidity within the Spiro[3.3]heptane Architecture
The spiro[3.3]heptane architecture is notable for its inherent strain and rigidity. rsc.org The fusion of two four-membered rings at a central quaternary carbon atom results in significant angle strain, as the bond angles are forced to deviate from the ideal tetrahedral angle of 109.5°. This strain contributes to a conformationally restricted system. researchgate.net Unlike more flexible six-membered rings like cyclohexane, which can readily interconvert between chair and boat conformations, the spiro[3.3]heptane core has limited conformational freedom. researchgate.net This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.net
The puckered nature of the cyclobutane (B1203170) rings in the spiro[3.3]heptane system is a key feature of its conformation. Computational studies have indicated that the dual-ring system of spiro[3.3]hept-1-ylidene can adopt four distinct geometric conformations, with some having significantly puckered cyclobutylidene units. acs.org This inherent puckering, combined with the spirocyclic fusion, results in a well-defined three-dimensional shape with predictable substituent vector positioning. researchgate.net
| Scaffold | Key Conformational Feature | Relative Flexibility | Impact on Drug Design |
|---|---|---|---|
| Spiro[3.3]heptane | Rigid, puckered four-membered rings | Low | Precise vector positioning of substituents, reduced entropic penalty on binding |
| Cyclohexane | Chair-boat interconversion | High | Multiple conformations can interact with targets, potentially lower affinity |
| Piperidine (B6355638) | Chair conformations | Moderate | Well-understood conformations, but more flexible than spiro[3.3]heptane |
Stereochemical Control in Synthesis and Derivatization via 2-Azaspiro[3.3]heptane-2-carbonyl Chloride
This compound serves as a valuable building block in organic synthesis, enabling the introduction of the rigid 2-azaspiro[3.3]heptane moiety with control over stereochemistry. The carbonyl chloride group is a reactive handle that allows for the facile derivatization of the nitrogen atom, forming amides, ureas, and carbamates. This reactivity is crucial for incorporating the spirocyclic scaffold into larger, more complex molecules.
The synthesis of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes has been achieved through methods such as the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines. nih.gov Such methodologies underscore the ability to control the stereochemical outcome at the carbon adjacent to the nitrogen atom. Once the stereochemistry of the core is established, derivatization at the nitrogen using reagents like this compound can proceed without disturbing the existing stereocenters, thus preserving the desired three-dimensional arrangement.
The rigid nature of the spiro[3.3]heptane backbone dictates the spatial orientation of substituents introduced via the carbonyl chloride. This provides a powerful tool for medicinal chemists to systematically explore the chemical space around a target protein's binding pocket. By varying the groups attached to the carbonyl chloride, it is possible to fine-tune the steric and electronic properties of the final molecule, optimizing its interaction with the biological target.
Influence of Conformation on Molecular Recognition in Biological Systems
The well-defined and rigid conformation of the 2-azaspiro[3.3]heptane system has a profound influence on molecular recognition in biological systems. researchgate.net The fixed spatial arrangement of substituents allows for more selective interactions with biological targets. researchgate.net This is in contrast to more flexible molecules that can adopt multiple conformations, some of which may not be optimal for binding.
The 2-azaspiro[3.3]heptane scaffold has been successfully employed as a bioisostere for more common heterocycles like piperidine. univ.kiev.uaresearchgate.net Bioisosteric replacement is a strategy used in drug design to modify the properties of a lead compound while retaining its biological activity. univ.kiev.ua Replacing a flexible piperidine ring with a rigid 2-azaspiro[3.3]heptane can lead to improved metabolic stability and enhanced biological activity. univ.kiev.ua For instance, the incorporation of a 2-azaspiro[3.3]heptane derivative in place of a piperidine in the anesthetic drug Bupivacaine resulted in an analog with enhanced activity. researchgate.netuniv.kiev.ua
Furthermore, a series of 2-azaspiro[3.3]heptane derivatives have been developed as orally bioavailable fetal hemoglobin inducers, demonstrating their potential in treating β-thalassemia and sickle cell disease. nih.gov The success of these compounds is attributed to the unique and rigid structure of the spirocyclic core, which facilitates optimal interactions with the target. nih.gov
| Original Scaffold | Bioisosteric Replacement | Example Application | Observed Outcome |
|---|---|---|---|
| Piperidine | 2-Azaspiro[3.3]heptane | Bupivacaine analog | Enhanced anesthetic activity researchgate.netuniv.kiev.ua |
| Piperidine | 2-Azaspiro[3.3]heptane | Fetal hemoglobin inducers | Significant dose-dependent increase in globin switching nih.gov |
Computational Modeling for Conformational Prediction and Strain Energy Analysis
Computational modeling is an indispensable tool for understanding the conformational preferences and strain energies of the 2-azaspiro[3.3]heptane system. acs.org Techniques such as ab initio calculations, density functional theory (DFT), and molecular mechanics are employed to predict the most stable conformations and to quantify the inherent strain within the molecule.
For example, computational chemistry has been used to assess the structures, conformations, energies, and strain energies of rearrangements involving spiro[3.3]hept-1-ylidene. acs.org These studies revealed the existence of distinct geometric conformers that influence reaction outcomes. acs.org Such computational insights are invaluable for planning synthetic routes and for understanding the reactivity of these strained systems. The ability to predict conformational behavior and energetic properties through modeling accelerates the drug discovery process by focusing experimental efforts on the most promising candidates.
Bioisosteric Role and Pharmacological Research Significance of 2 Azaspiro 3.3 Heptane Derivatives
Mimicry of Piperidine (B6355638) and other Heterocyclic Motifs in Drug Design
The 2-azaspiro[3.3]heptane moiety has gained considerable attention as a bioisosteric replacement for the piperidine ring, a ubiquitous feature in numerous approved drugs. researchgate.netenamine.net This substitution is driven by the goal of improving key pharmaceutical properties. For instance, replacing a piperidine fragment with 2-azaspiro[3.3]heptane has been shown to enhance aqueous solubility and metabolic stability, addressing common liabilities in drug development. enamine.netresearchgate.net The spirocyclic nature of the scaffold offers improved metabolic resistance to oxidative enzymes, which is often a vulnerability for piperidine-containing compounds. researchgate.net
While 2-azaspiro[3.3]heptane is primarily considered a piperidine mimic, its utility extends to replacing other heterocycles like morpholines and piperazines, particularly when used as a terminal group or "endcap". nih.govblumberginstitute.org However, it is noted that due to significant geometric changes, it may not be a suitable bioisostere for these heterocycles when incorporated as a central, non-terminal part of a molecule. nih.gov The development of functionalized derivatives, such as 2-azaspiro[3.3]heptane-1-carboxylic acid as a bioisostere for pipecolic acid, further broadens the applicability of this scaffold in mimicking and improving upon existing drug motifs. researchgate.netuniv.kiev.ua
Strategies for Modulating Physicochemical Properties through Spirocyclization
The introduction of a spirocyclic center, such as in 2-azaspiro[3.3]heptane, is a powerful strategy for fine-tuning the physicochemical properties of drug candidates. A notable effect is the modulation of lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Counterintuitively, replacing a piperidine or morpholine (B109124) with an azaspiro[3.3]heptane can lower the lipophilicity (logD7.4) of a molecule, despite the net addition of a carbon atom. nih.gov This phenomenon is often rationalized by an increase in the basicity (pKa) of the nitrogen atom within the spirocycle, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH. nih.gov
| Original Motif | Spirocyclic Replacement | Observed Change in logD7.4 | Rationale |
|---|---|---|---|
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Decrease (up to -1.2) | Increased basicity (ΔpKa ≈ +1.5) |
| Piperazine (B1678402) | 2,6-Diazaspiro[3.3]heptane | Decrease | Increased basicity |
| C-linked Piperidine | C-linked 2-Azaspiro[3.3]heptane | Decrease | Increased basicity |
| N-linked Piperidine | N-linked 2-Azaspiro[3.3]heptane | Increase (+0.2 to +0.5) | Addition of nonpolar volume |
Applications in Fragment-Based Drug Design and Structure-Activity Relationship Studies
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. nih.govbu.edu The 2-azaspiro[3.3]heptane scaffold, with its rigid structure and well-defined exit vectors, is an ideal building block for creating fragment libraries. researchgate.netresearchgate.net Its three-dimensional character helps to explore new chemical space and escape the "flatland" of aromatic-rich compound collections. researchgate.net
The defined geometry of 2-azaspiro[3.3]heptane derivatives facilitates the understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the spirocyclic core, researchers can probe interactions with the target protein and optimize binding affinity and selectivity. nih.gov This approach has been successfully applied in various therapeutic areas, leading to the development of potent and optimized compounds. nih.govnih.gov
Viral proteases are critical enzymes for viral replication, making them attractive targets for antiviral drug development. nih.govwikipedia.org The 2-azaspiro[3.3]heptane scaffold has been effectively incorporated into the design of potent protease inhibitors. A notable example is in the development of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the life cycle of the virus responsible for COVID-19. nih.gov
In a structure-guided design approach, spirocyclic elements, including 2-azaspiro[3.3]heptane, were used to access new chemical space and optimize potency. nih.gov The resulting inhibitors demonstrated high inhibitory activity against SARS-CoV-2 3CLpro, with IC50 values in the submicromolar range. nih.gov X-ray crystallography revealed that the spirocyclic portion of these inhibitors binds in specific subsites of the enzyme's active site, highlighting the utility of this scaffold in creating highly specific and potent inhibitors. nih.gov
| Inhibitor Series | Target Protease | Key Structural Feature | Observed Activity |
|---|---|---|---|
| Spirocyclic Aldehyde Inhibitors | SARS-CoV-2 3CLpro | 2-Azaspiro[3.3]heptane | Submicromolar IC50 values |
| Spirocyclic Aldehyde Inhibitors | MERS-CoV 3CLpro | 2-Azaspiro[3.3]heptane | High inhibitory activity |
Beyond protease inhibitors, the 2-azaspiro[3.3]heptane scaffold has been explored in the development of modulators for other classes of enzymes and protein targets. Its rigid framework allows for the precise positioning of functional groups to interact with enzyme active sites or allosteric pockets.
One example is the development of 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin (HbF) inducers for the potential treatment of β-thalassemia and sickle cell disease. nih.gov Through phenotypic screening and subsequent SAR exploration, a derivative incorporating the 2-azaspiro[3.3]heptane core was identified as a potent and orally bioavailable HbF inducer. nih.gov This work demonstrates the value of the scaffold in creating unique, rigid structures that can lead to optimized drug candidates with desirable pharmacological properties. nih.gov In another instance, a 2-azaspiro[3.3]heptane-containing compound was identified as a potent antagonist for the CXCR2 receptor. nih.gov
Emerging Methodologies and Future Perspectives in 2 Azaspiro 3.3 Heptane 2 Carbonyl Chloride Research
Flow Chemistry and Continuous Processing for Efficient Synthesis
The synthesis of complex scaffolds like 2-azaspiro[3.3]heptane derivatives is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methods offer significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to handle unstable intermediates.
A notable application involves the flow-assisted preparation of key intermediates. rsc.org For instance, leveraging flash chemistry in a continuous flow setup allows for the generation and immediate use of highly reactive species, such as lithiated intermediates, which would be difficult to manage in a batch process. rsc.org This approach not only enhances safety and control but also improves reaction efficiency and yield.
Photochemical reactions, which are central to some synthetic routes for spirocyclic systems, are particularly well-suited for continuous flow. scienceopen.com Photochemical flow reactions performed on platforms like the Vapourtec E-series enable precise control over irradiation time, light intensity, and temperature, leading to more consistent product quality and higher throughput. scienceopen.comacs.org The ability to conduct high-throughput experimentation (HTE) in flow is crucial for rapidly screening reaction conditions and building libraries of compounds for drug discovery. acs.org This synergy between photochemistry and continuous processing is a key driver for the efficient synthesis of functionalized 2-azaspiro[3.3]heptane precursors.
Table 1: Comparison of Batch vs. Flow Chemistry for Spirocycle Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scalability | Often challenging, requires re-optimization | Readily scalable by extending run time |
| Safety | Higher risk with exothermic reactions or unstable intermediates | Improved heat transfer and smaller reaction volumes enhance safety |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Reproducibility | Can be variable between batches | High reproducibility and consistency |
| Handling of Intermediates | Difficult for short-lived or hazardous species | Enables generation and immediate use of unstable intermediates rsc.org |
Advanced Catalytic Methods for Functionalization (e.g., C-H Activation, Photoredox)
Beyond the synthesis of the basic 2-azaspiro[3.3]heptane core, advanced catalytic methods are pivotal for its subsequent functionalization. These techniques allow for the introduction of diverse substituents with high precision and efficiency, directly on the spirocyclic framework.
Photoredox Catalysis: This has emerged as a powerful tool for creating complex 2-azaspiro[3.3]heptane derivatives under mild conditions. acs.org One prominent example is the intermolecular crossed [2+2] photocycloaddition, promoted by visible-light triplet photosensitization using iridium(III) photocatalysts, to access polysubstituted 2-azaspiro[3.3]heptane motifs. acs.orgrsc.org Another key application is the Minisci-type photoredox-mediated α-heteroarylation of N-Boc protected 2-azaspiro[3.3]heptane. rsc.orgscienceopen.com This method allows for the direct formation of a carbon-carbon bond at a position adjacent to the nitrogen atom, providing a direct route to functionalized analogs that are highly sought after in medicinal chemistry. rsc.org
C-H Activation: Direct C-H activation represents another frontier in the functionalization of azetidine-containing scaffolds. rsc.org While specific examples on the 2-azaspiro[3.3]heptane core are still emerging, Pd(II)-catalyzed intramolecular C(sp3)–H amination on related systems demonstrates the potential of this strategy. rsc.org Such methods circumvent the need for pre-functionalized starting materials, offering a more atom-economical and streamlined approach to novel derivatives.
Table 2: Key Catalytic Functionalization Reactions for 2-Azaspiro[3.3]heptane
| Reaction Type | Catalyst/Conditions | Description | Reference |
|---|---|---|---|
| [2+2] Photocycloaddition | Ir(III) photosensitizer, blue light | Forms polysubstituted 2-azaspiro[3.3]heptane motifs from exocyclic arylidene azetidines. | acs.org |
Integration with Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of synthetic routes for complex molecules like 2-azaspiro[3.3]heptane derivatives. AI/ML algorithms can analyze vast datasets from chemical reactions to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic pathways. researchgate.net
A critical prerequisite for successful AI/ML application is the availability of large, high-quality datasets. acs.org High-throughput experimentation (HTE) platforms, especially those integrated with automated synthesis and flow chemistry, are essential for generating the robust data required to train these models. acs.org By systematically varying reactants, catalysts, and conditions, these platforms can rapidly populate the chemical space and provide the necessary inputs for machine learning algorithms.
In the context of drug design, ML models are already being used to predict molecular properties, such as binding affinities and ADME (absorption, distribution, metabolism, and excretion) profiles, which can guide the design of new 2-azaspiro[3.3]heptane-based drug candidates. researchgate.netub.edu As these predictive models become more sophisticated, they will increasingly guide the synthetic chemist's choice of which derivatives to prioritize, making the research and development process more efficient and targeted.
Potential for Novel Chemical Biology Probes and Tools
The unique structural and physicochemical properties of the 2-azaspiro[3.3]heptane scaffold make it an attractive component for the development of sophisticated chemical biology probes and tools. These tools are designed to interrogate biological systems with high precision.
One of the most direct applications is in the development of Positron Emission Tomography (PET) imaging agents. For example, a derivative of 2-azaspiro[3.3]heptane has been incorporated into a PET probe for imaging the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). nih.gov The spirocyclic core was part of a novel PARP-1 inhibitor that demonstrated excellent affinity, highlighting the scaffold's utility in designing highly specific biological ligands. nih.gov
Furthermore, the 2-azaspiro[3.3]heptane moiety is being used as a structural element in the design of molecular degraders, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC designed to degrade Tyrosine Kinase 2 (TYK2) successfully incorporated a 2-azaspiro[3.3]heptane-2-carbonyl linker to connect the target-binding ligand to an E3 ligase-recruiting moiety. acs.org Similarly, the scaffold has been used in the synthesis of "molecular COUPLrs," which are probes designed to study protein complexes. biorxiv.org The carbonyl chloride functionality is crucial in these applications, as it provides the reactive handle needed to covalently link the spirocycle to other components of the probe.
Expanding the Scope of Bioisosteric Replacements with Spirocyclic Chlorides
The concept of bioisosterism, where one functional group is replaced by another to improve molecular properties without losing biological activity, is a cornerstone of modern drug design. wikipedia.org The 2-azaspiro[3.3]heptane core has been successfully established as a non-classical bioisostere for piperidine (B6355638), morpholine (B109124), and piperazine (B1678402). rsc.orgresearchgate.net Its rigid, three-dimensional nature can lead to improved metabolic stability, target selectivity, and aqueous solubility compared to the rings it replaces. rsc.orgrsc.org
The use of 2-azaspiro[3.3]heptane-2-carbonyl chloride significantly expands the practical application of this bioisosteric replacement. The acyl chloride is a highly versatile electrophile that readily reacts with nucleophiles such as amines and alcohols on a target molecule. This allows for the straightforward incorporation of the 2-azaspiro[3.3]heptane scaffold via a stable amide or ester linkage, making it a "plug-and-play" building block for medicinal chemists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-azaspiro[3.3]heptane-2-carbonyl chloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves the ring-opening of aziridine precursors followed by carbonyl chloride formation. Key steps include:
- Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during spirocyclic ring formation .
- Chlorination : Reaction with thionyl chloride (SOCl₂) under anhydrous conditions, monitored by TLC to avoid over-chlorination.
- Purification : Column chromatography with hexane/ethyl acetate gradients (70:30) to isolate the product .
Q. How can researchers ensure purity and structural confirmation of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm spirocyclic geometry (e.g., δ 3.2–3.8 ppm for bridgehead protons) .
- IR Spectroscopy : C=O stretch at ~1800 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
- X-ray Crystallography : Critical for resolving conformational ambiguity in the spirocyclic core .
Q. What safety protocols are essential when handling this compound?
- Risk Mitigation :
- PPE : Gloves, goggles, and respirators (due to H313/H333 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Deactivation : Quench residual chloride with ice-cold sodium bicarbonate .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in nucleophilic acyl substitution?
- Experimental Design :
- Steric Effects : Compare reaction rates with amines of varying bulk (e.g., aniline vs. tert-butylamine) under identical conditions.
- Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction kinetics.
- Findings : Spirocyclic rigidity reduces torsional flexibility, slowing reactions with bulky nucleophiles (e.g., 60% yield with aniline vs. 22% with tert-butylamine) .
Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 85%) may arise from:
- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to better stability with spirocyclic substrates .
- Solvent Effects : DMF increases solubility but may deactivate catalysts; toluene/water biphasic systems improve efficiency .
- Resolution : Conduct kinetic studies (e.g., in situ NMR) to identify rate-limiting steps.
Q. What strategies stabilize this compound against hydrolysis during storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
